![molecular formula C10H17N3O B6497077 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol CAS No. 1250052-48-2](/img/structure/B6497077.png)

1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

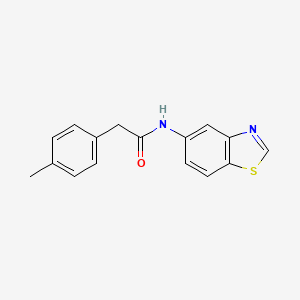

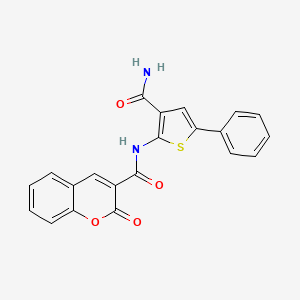

“1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a piperidine ring via an ethyl linker . The empirical formula is C10H17N3 and the molecular weight is 179.26 .Aplicaciones Científicas De Investigación

1-PEP has been used as a tool for studying enzyme regulation and for probing the binding sites of receptors. It has been used to study the binding of various ligands to the muscarinic acetylcholine receptor, and to study the binding of various ligands to the nicotinic acetylcholine receptor. In addition, 1-PEP has been used to study the binding of various ligands to the serotonin receptor.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, influencing their function .

Mode of Action

This interaction could potentially alter the normal functioning of the cell .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Result of Action

It can be inferred that the compound’s interaction with its targets could lead to changes at the molecular and cellular levels .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 1-PEP in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, the synthesis of 1-PEP is simple and efficient, and the yield is generally high. However, there are some limitations to its use in laboratory experiments. For example, 1-PEP has a relatively low solubility in water, which can make it difficult to use in certain types of experiments.

Direcciones Futuras

There are several potential future directions for 1-PEP. For example, it could be used to develop new drugs for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and depression. In addition, it could be used to develop new compounds for use as imaging agents for diagnosing diseases. Finally, it could be used to develop new compounds for use in drug delivery systems.

Métodos De Síntesis

1-PEP can be synthesized by the reaction of piperidine with 1-chloro-2-pyrazoline. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is isolated by column chromatography. The synthesis of 1-PEP is simple and efficient, and the yield is generally high.

Análisis Bioquímico

Biochemical Properties

1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound may bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis and defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered metabolic activity . These temporal effects highlight the importance of monitoring the duration and concentration of exposure in experimental settings.

Propiedades

IUPAC Name |

1-(2-pyrazol-1-ylethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c14-10-3-1-5-12(9-10)7-8-13-6-2-4-11-13/h2,4,6,10,14H,1,3,5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRYLZARNVZMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCN2C=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496997.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497003.png)

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497011.png)

![7-ethyl-1-[(4-fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497016.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497036.png)

![2-[4-(dimethylsulfamoyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497073.png)

![2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497081.png)

![2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497088.png)

![2-[4-(ethylsulfanyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497089.png)